3-Amino-1,2,4-triazole-5-carboxylicacid hemihydrate; 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1,2,4-triazole-5-carboxylic acid hemihydrate (AmTAZAc) is a chemical compound used in the synthesis of new three-dimensional metal-organic frameworks . It is also a building block used in the synthesis of purine nucleotide analogs by a promiscuous hypoxanthine phosphoribosyltransferase .
Synthesis Analysis
AmTAZAc has been used in the synthesis of new three-dimensional metal-organic frameworks . It is also used in the synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles .Chemical Reactions Analysis
AmTAZAc is used in the synthesis of new three-dimensional metal-organic frameworks . It is also a building block used in the synthesis of purine nucleotide analogs .Physical And Chemical Properties Analysis
AmTAZAc is a white to almost white powder or crystal . The empirical formula is C3H4N4O2 · xH2O and the molecular weight is 128.09 (anhydrous basis) .Scientific Research Applications
3ATC hemihydrate has been used in various scientific research applications, such as in the synthesis of new organic compounds, in the preparation of catalysts for organic reactions, and in the synthesis of polymers. It has also been used in the synthesis of pharmaceuticals, in the preparation of fluorescent dyes, and in the synthesis of polymers.
Mechanism of Action
Target of Action
It’s structurally similar compound, 3-amino-1,2,4-triazole (3-at), is known to inhibit the product of the his3 gene, imidazoleglycerol-phosphate dehydratase
Mode of Action
It has been used in the synthesis of new three-dimensional metal-organic frameworks . This suggests that it may interact with its targets to form complex structures, potentially altering their function.
Biochemical Pathways
AmTAZAc is a building block used in the synthesis of purine nucleotide analogs by a promiscuous hypoxanthine phosphoribosyltransferase . This suggests that it may play a role in the purine metabolism pathway.
Result of Action
Its use in the synthesis of new three-dimensional metal-organic frameworks suggests that it may contribute to the formation of complex structures .
Action Environment
Its use in solvothermal procedures suggests that it may be stable under high-temperature and high-pressure conditions .
Advantages and Limitations for Lab Experiments
The use of 3ATC hemihydrate in laboratory experiments has a number of advantages. It is easy to synthesize, is relatively inexpensive, and is stable at room temperature. Additionally, it is soluble in a variety of solvents, making it easy to use in a variety of reactions. However, there are some limitations to its use in laboratory experiments, such as its low solubility in water and its tendency to form insoluble complexes with certain compounds.
Future Directions
There are a number of potential future directions for 3ATC hemihydrate. It could be used in the synthesis of new organic compounds, in the preparation of catalysts for organic reactions, and in the synthesis of polymers. Additionally, it could be used in the synthesis of pharmaceuticals, in the preparation of fluorescent dyes, and in the synthesis of polymers. Finally, it could be used in the development of new drugs and in the development of new diagnostic tools.
Synthesis Methods
The synthesis of 3ATC hemihydrate involves the reaction of 1,2,4-triazole-5-carboxylic acid (TCA) with ammonia in an aqueous solution. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and the resulting product is a white crystalline solid. The reaction can be carried out at room temperature, and the product can be purified by recrystallization.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The role of 3-Amino-1,2,4-triazole-5-carboxylic acid hemihydrate in biochemical reactions is primarily as a building block in the synthesis of purine nucleotide analogs . It interacts with enzymes such as hypoxanthine phosphoribosyltransferase, which is involved in the purine salvage pathway . The nature of these interactions involves the compound serving as a substrate for the enzyme, leading to the production of purine nucleotide analogs .
Cellular Effects
Given its role in the synthesis of purine nucleotide analogs, it can be inferred that it may influence cell function by altering the levels of these nucleotides within the cell . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-Amino-1,2,4-triazole-5-carboxylic acid hemihydrate involves its role as a substrate for the enzyme hypoxanthine phosphoribosyltransferase . This enzyme catalyzes the conversion of hypoxanthine and phosphoribosyl pyrophosphate to inosine monophosphate, a key step in the purine salvage pathway . By serving as a substrate for this enzyme, 3-Amino-1,2,4-triazole-5-carboxylic acid hemihydrate can influence the production of purine nucleotide analogs .
Metabolic Pathways
3-Amino-1,2,4-triazole-5-carboxylic acid hemihydrate is involved in the purine salvage pathway through its interaction with the enzyme hypoxanthine phosphoribosyltransferase . This enzyme catalyzes the conversion of hypoxanthine and phosphoribosyl pyrophosphate to inosine monophosphate, a key step in the purine salvage pathway .
properties
IUPAC Name |
3-amino-1H-1,2,4-triazole-5-carboxylic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H4N4O2.H2O/c2*4-3-5-1(2(8)9)6-7-3;/h2*(H,8,9)(H3,4,5,6,7);1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGSLRDLAVUDCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NN1)N)C(=O)O.C1(=NC(=NN1)N)C(=O)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N8O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.